Ferrous malate

Catalog No.
S13196687
CAS No.
6916-77-4
M.F
C4H4FeO5
M. Wt
187.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous malate

CAS Number

6916-77-4

Product Name

Ferrous malate

IUPAC Name

2-hydroxybutanedioate;iron(2+)

Molecular Formula

C4H4FeO5

Molecular Weight

187.92 g/mol

InChI

InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

KRUJOKMDEHYPOP-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2]

Ferrous malate is a chemical compound formed from iron(II) ions and malic acid. Its chemical formula is C4H4FeO5\text{C}_4\text{H}_4\text{FeO}_5, indicating a 1:1 salt formation between ferrous ions and malate ions. The compound is often encountered in the form of a trihydrate, which is a hydrated version of ferrous malate. This compound is notable for its potential applications in nutritional supplements and agricultural products due to its iron content, which is essential for various biological processes.

, particularly those involving oxidation and complexation. One significant reaction involves the oxidation of the ferrous ion by molecular oxygen, forming ferric ions. The kinetics of this oxidation process can be influenced by the solvent used, as demonstrated in studies where alcohol-water mixtures were employed. The rate of reaction exhibited a strong dependence on the type and concentration of alcohol present in the solution .

In terms of synthesis, ferrous chloride reacts with sodium or other alkali metal salts of malic acid under controlled conditions to yield ferrous malate. This reaction typically occurs at temperatures ranging from 20°C to 40°C, with crystallization favored at lower temperatures to increase yield .

Ferrous malate exhibits several biological activities primarily due to its iron content. Iron is a critical element in many physiological processes, including oxygen transport, electron transport, and enzymatic functions. Ferrous malate has been studied for its potential benefits in treating iron deficiency anemia because it provides a bioavailable form of iron that can be easily absorbed by the body. Additionally, its chelation properties may help mitigate oxidative stress by stabilizing free iron ions that can catalyze harmful reactions.

The synthesis of ferrous malate can be accomplished through various methods:

  • Direct Reaction: Ferrous chloride is reacted with sodium malate in stoichiometric proportions. The reaction mixture is maintained at a temperature between 20°C and 40°C to facilitate crystallization.
  • Crystallization: After the initial reaction, the mixture can be cooled to around 10°C to enhance the crystallization process, yielding ferrous malate trihydrate .
  • Alternative Methods: Other methods may involve using different ferrous salts or varying concentrations of reactants to optimize yield and purity.

Research on interaction studies involving ferrous malate has focused on its behavior in different solvent systems and its stability under various conditions. For instance, studies have indicated that the presence of alcohol affects the kinetics of oxidation reactions involving ferrous malate, suggesting that solvent composition can significantly influence its reactivity and stability . Furthermore, investigations into its interaction with other biochemical compounds have highlighted its role in complexation and stabilization of iron ions.

Ferrous malate shares similarities with other iron-containing compounds but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
Ferrous sulfateFeSO4\text{FeSO}_4Commonly used for iron supplementation; more soluble than ferrous malate.
Ferrous gluconateC12H22FeO14\text{C}_{12}\text{H}_{22}\text{FeO}_{14}Used as an iron supplement; better tolerated by some individuals than ferrous sulfate.
Ferric citrateC6H5FeO7\text{C}_6\text{H}_5\text{FeO}_7Contains ferric ion; used for similar applications but may have different absorption characteristics.
Iron(II) tartrateC4H4FeO6\text{C}_4\text{H}_4\text{FeO}_6Similar chelation properties; used in nutritional contexts but differs in solubility and stability compared to ferrous malate.

Uniqueness: Ferrous malate's unique combination of properties includes improved solubility compared to some other iron salts and enhanced bioavailability due to its chelation with malic acid, making it particularly effective for dietary supplementation.

Laboratory-Scale Synthesis Routes

Reaction of Ferrous Sulfate with Malic Acid

The primary laboratory-scale synthesis of ferrous malate involves the direct reaction between ferrous sulfate and malic acid under controlled aqueous conditions . This reaction typically proceeds through the dissolution of ferrous sulfate in water, followed by the addition of malic acid to the solution . The reaction mechanism involves the chelation of ferrous ions by the carboxylate and hydroxyl groups present in malic acid, forming a stable coordination complex [10].

The stoichiometric reaction can be represented as a coordination process where ferrous ions interact with the bidentate malic acid ligand [10]. Research has demonstrated that malic acid exhibits strong chelation properties with divalent metal ions, with the formation of complexes being highly dependent on the metal-to-ligand ratio and solution conditions [10] [13]. The complexation process involves both carboxylate groups of malic acid, with the hydroxyl group providing additional stabilization through secondary coordination [10].

ParameterOptimal RangeReference Conditions
Ferrous Sulfate Concentration0.1-0.5 MAqueous solution
Malic Acid to Iron Ratio1.1-1.3:1Molar ratio [16]
Reaction Time2-4 hoursComplete dissolution [16]
Stirring RateContinuousUntil dissolution

The synthesis protocol involves heating the reaction mixture to facilitate complete dissolution and complex formation . The process requires careful monitoring to ensure complete conversion of reactants to the desired ferrous malate product . Studies on similar metal-malate complexation have shown that the formation of stable complexes occurs rapidly under appropriate conditions, with equilibrium being established within hours [13].

pH and Temperature Optimization Strategies

The synthesis of ferrous malate requires precise control of pH and temperature parameters to achieve optimal yield and purity [16] [33]. Research on metal-malate complex formation has established that pH values significantly influence both the complexation efficiency and the stability of the resulting products [9] [10].

Temperature optimization studies indicate that elevated temperatures enhance the dissolution rate and promote complete complex formation [16] [33]. The optimal temperature range for ferrous malate synthesis has been established through systematic investigation of reaction kinetics and yield optimization [33]. Research on iron-containing complexes has demonstrated that temperatures between 75-85°C provide the most favorable conditions for complete dissolution and complex formation [16].

Temperature (°C)pH RangeComplexation Efficiency (%)Reaction Time (hours)
75-806.5-7.595-982-3
80-857.0-8.098-991.5-2.5
85-907.5-8.597-991-2
90-958.0-9.095-971-1.5

pH optimization strategies focus on maintaining conditions that favor metal-ligand coordination while preventing precipitation or hydrolysis [9] [10]. Studies on malate complexation with various metal ions have shown that slightly alkaline conditions enhance complex stability and formation rates [9]. The optimal pH range for ferrous malate synthesis typically falls between 7.0 and 8.5, where maximum complexation efficiency is achieved [9] [16].

Temperature control strategies involve gradual heating to the target temperature followed by maintenance of steady-state conditions throughout the reaction period [16] [33]. Research has demonstrated that rapid temperature changes can lead to incomplete dissolution and reduced product quality [16]. The heating protocol typically involves initial warming to 75-80°C for dissolution, followed by elevation to 110-120°C for complete complex formation [16].

Industrial Manufacturing Processes

Large-Scale Purification Techniques

Industrial production of ferrous malate employs sophisticated purification methodologies to achieve pharmaceutical-grade quality standards [39]. The large-scale purification process typically involves multiple stages of filtration, crystallization, and separation techniques designed to remove impurities and ensure product consistency [39] [21].

The primary purification approach utilizes titanium rod filtration systems with precise pore size control to eliminate particulate contaminants [39]. This filtration stage operates at controlled temperatures and employs high-grade filtration media to achieve the required purity levels [39]. Following initial filtration, the process incorporates crystallization techniques performed under controlled temperature conditions to promote the formation of high-purity crystals [39] [21].

Purification StageEquipment TypeOperating ConditionsPurity Achievement
Primary FiltrationTitanium Rod Filter5 μm pore size90-95%
CrystallizationSpiral Stirring Crystallizer10-20°C95-98%
Secondary SeparationHanging Bag CentrifugeVariable speed98-99%
Final DryingRotary Flash Evaporation40-60°C>99%

The crystallization process employs specialized equipment with spiral stirring mechanisms and scraper systems to ensure uniform crystal formation and prevent agglomeration [39]. Temperature control during crystallization is critical, with optimal conditions maintained between 10-20°C to promote the formation of well-defined crystal structures [39] [21]. Research on ferrous sulfate crystallization has demonstrated that controlled cooling rates and agitation patterns significantly influence crystal quality and yield [21].

Magnetic separation techniques are employed as a final purification step to remove trace metallic impurities [39]. High-intensity magnetic bars with field strengths exceeding 10,000 Gauss are utilized to achieve the required purity standards for pharmaceutical applications [39]. This magnetic separation process ensures the removal of ferromagnetic contaminants that could affect product quality and stability [39].

Quality Control Parameters for Pharmaceutical-Grade Material

Pharmaceutical-grade ferrous malate production requires adherence to stringent quality control parameters established by pharmacopoeial standards [39] [26]. These parameters encompass chemical purity, microbiological quality, and physical characteristics that must be maintained throughout the manufacturing process [26] [27].

Chemical purity specifications include limits for heavy metal contaminants, with particular attention to lead, mercury, arsenic, and other potentially harmful elements [27] [39]. The analytical protocols for these determinations employ atomic absorption spectroscopy and other instrumental techniques appropriate for the specified detection levels [27]. Quality control procedures must ensure that lead content remains below 2 mg/kg, while mercury and arsenic levels are maintained at even lower concentrations [39].

Quality ParameterSpecification LimitAnalytical MethodTesting Frequency
Lead Content≤ 2 mg/kgAtomic AbsorptionEvery batch
Mercury Content≤ 0.0001%Instrumental AnalysisEvery batch
Arsenic Content≤ 0.0003%Spectroscopic MethodEvery batch
Iron Content28-30%Titration/SpectroscopyEvery batch
Moisture Content≤ 2%Loss on DryingEvery batch

Microbiological quality control encompasses testing for pathogenic organisms and total microbial count according to pharmacopoeial requirements [26]. These specifications ensure that the final product meets safety standards for pharmaceutical applications [26]. The testing protocols include both aerobic and anaerobic bacterial counts, as well as specific pathogen detection procedures [26].

Physical characterization parameters include particle size distribution, crystalline structure, and dissolution characteristics [26] [18]. Advanced analytical techniques such as X-ray diffraction and scanning electron microscopy are employed to verify crystal structure and morphology [18]. The dissolution testing ensures that the ferrous malate product exhibits appropriate bioavailability characteristics required for pharmaceutical formulations [26].

X-ray diffraction represents the fundamental analytical technique for determining the crystalline structure of ferrous malate [1]. The powder diffraction method employs Cu-Kα radiation (λ = 1.5406 Å) to probe the atomic arrangement within the crystal lattice [2]. Ferrous malate typically crystallizes in the monoclinic crystal system with space group C2/c, characteristic of many metal carboxylate complexes [3] [1].

The unit cell parameters for ferrous malate generally exhibit dimensions of a = 10-15 Å, b = 8-12 Å, and c = 15-20 Å, with a monoclinic angle β ranging from 90° to 120° [4]. These dimensions accommodate the coordination geometry of ferrous iron with malate ligands in an octahedral arrangement [1]. The calculated density typically falls within 1.8-2.2 g/cm³, consistent with the molecular weight and packing efficiency of the crystal structure [4].

Diffraction data collection encompasses a 2θ range of 5-70°, corresponding to d-spacings from approximately 1.8 nm to 0.13 nm [2] [1]. Miller indices assignment follows systematic absences consistent with the space group extinctions, enabling precise structure determination [5]. The reference intensity measurements utilize the I/I₀ method, where peak intensities are normalized relative to the strongest reflection set at 100% [2].

ParameterValueSignificance
Crystal SystemMonoclinicDefines unit cell symmetry
Space GroupC2/cDetermines systematic absences
Unit Cell a10-15 ÅPrimary lattice dimension
Unit Cell b8-12 ÅSecondary lattice dimension
Unit Cell c15-20 ÅTertiary lattice dimension
β Angle90-120°Monoclinic distortion
Z4-8Formula units per cell
Density1.8-2.2 g/cm³Calculated from cell data

The powder diffraction pattern reveals characteristic peak positions that serve as fingerprints for phase identification [1]. Strong reflections typically appear at d-spacings corresponding to the most densely packed crystallographic planes [2]. The peak width analysis provides information about crystallite size and strain within the material through the Scherrer equation [1].

Infrared Spectroscopy (Fourier Transform Infrared) of Functional Groups

Fourier Transform Infrared spectroscopy provides detailed molecular-level information about the functional groups present in ferrous malate and their coordination environment [6] [7]. The technique operates in the mid-infrared region (4000-400 cm⁻¹) and identifies characteristic vibrational modes associated with organic and inorganic components [8] [9].

The carboxylate functionality in ferrous malate exhibits distinctive stretching modes that reflect the coordination state with iron [10] [11]. The asymmetric carboxylate stretch appears in the range 1620-1560 cm⁻¹, while the symmetric stretch occurs at 1420-1380 cm⁻¹ [11]. The separation between these two bands, known as Δν(COO⁻), provides crucial information about the coordination mode of the carboxylate group [10].

For ferrous malate, a Δν(COO⁻) value greater than 200 cm⁻¹ typically indicates monodentate coordination, while values less than 150 cm⁻¹ suggest bidentate chelation [11]. The hydroxyl group of the malate ligand contributes a broad O-H stretching band in the region 3500-3200 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [7] [12].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
νas(COO⁻)1620-1560StrongAsymmetric carboxylate stretch
νs(COO⁻)1420-1380StrongSymmetric carboxylate stretch
ν(C-O)1200-1000Medium-StrongMalate backbone C-O stretch
ν(O-H)3500-3200Medium-BroadHydroxyl group stretch
δ(O-H)1400-1300MediumHydroxyl deformation
ν(C-H)3000-2850MediumAliphatic C-H stretch
δ(C-H)1480-1350MediumCH₂ deformation modes
ν(Fe-O)600-400Weak-MediumMetal-oxygen coordination

The carbon-oxygen stretching modes of the malate backbone appear in the 1200-1000 cm⁻¹ region, providing information about the ligand conformation [7]. The aliphatic C-H stretching vibrations occur at 3000-2850 cm⁻¹, while the corresponding deformation modes are observed at 1480-1350 cm⁻¹ [9] [13].

Metal-oxygen coordination bonds contribute weak to medium intensity bands in the far-infrared region (600-400 cm⁻¹), though these are often difficult to observe with standard instrumentation [7] [8]. For hydrated forms of ferrous malate, additional water-related bands appear, including broad O-H stretching at 3600-3200 cm⁻¹ and H-O-H bending at 1650-1600 cm⁻¹ [14].

Mössbauer Spectroscopic Studies of Iron Coordination

Mössbauer spectroscopy serves as the definitive technique for characterizing the electronic and magnetic environment of iron nuclei in ferrous malate [15] [16]. This nuclear resonance method probes the local environment of ⁵⁷Fe atoms through hyperfine interactions, providing detailed information about oxidation state, coordination geometry, and magnetic properties [17] [18].

The isomer shift (δ) for ferrous iron in malate complexes typically ranges from 1.0 to 1.4 mm/s relative to metallic iron at room temperature [16] [19]. This value reflects the s-electron density at the iron nucleus and confirms the +2 oxidation state [20]. The quadrupole splitting (ΔEQ) exhibits values between 2.0 and 3.5 mm/s, indicating significant asymmetry in the electric field gradient around the iron center [16].

The large quadrupole splitting values observed in ferrous malate arise from the distorted octahedral coordination environment created by the chelating malate ligands [21] [17]. The coordination sphere typically consists of six oxygen atoms from carboxylate and hydroxyl groups, with possible water molecules completing the coordination [19].

ParameterValue RangePhysical Significance
Isomer Shift (δ)1.0-1.4 mm/sConfirms Fe²⁺ oxidation state
Quadrupole Splitting (ΔEQ)2.0-3.5 mm/sIndicates coordination asymmetry
Line Width (Γ)0.25-0.35 mm/sNatural line width
Temperature Range77-300 KMeasurement conditions
CoordinationOctahedralSix oxygen donors
Magnetic StateParamagneticNo long-range ordering

Temperature-dependent Mössbauer measurements reveal important information about the thermal stability and dynamic behavior of the iron center [15] [17]. At low temperatures (77 K), the spectra typically show well-resolved doublets with minimal line broadening, while room temperature spectra may exhibit slight increases in line width due to thermal motion [18].

The absence of magnetic hyperfine splitting at room temperature confirms the paramagnetic nature of ferrous malate, with no long-range magnetic ordering [20]. This behavior is consistent with isolated iron centers in the crystal lattice without significant magnetic exchange interactions [15].

Scanning Electron Microscopy (Scanning Electron Microscopy) of Particulate Morphology

Scanning Electron Microscopy provides comprehensive morphological characterization of ferrous malate particles, revealing surface features, size distributions, and aggregation states [22] [23]. The technique employs a focused electron beam to generate secondary and backscattered electrons, creating high-resolution images with magnifications ranging from 10× to 500,000× [24].

Ferrous malate particles typically exhibit sizes ranging from 1 to 50 μm, with morphologies varying from irregular aggregates to well-defined crystalline forms [25] [26]. The particle shape often reflects the underlying crystal habit, with prismatic or tabular forms being common for synthetic preparations [27]. Surface texture analysis reveals smooth to rough surfaces depending on the preparation conditions and subsequent processing [22].

Secondary electron imaging provides detailed topographical information about particle surfaces, enabling assessment of surface roughness, porosity, and crystal face development [24]. Backscattered electron imaging offers compositional contrast, allowing identification of phase homogeneity and detection of impurities or secondary phases [25].

Morphological FeatureTypical RangeAnalysis Method
Particle Size1-50 μmImage analysis software
Shape Factor0.6-0.9Automated particle analysis
Surface AreaVariableBET analysis (complementary)
Aggregation Index1.0-5.0Particle counting
Aspect Ratio1.0-3.0Length/width measurements
Porosity0-20%High magnification imaging

Energy Dispersive X-ray Spectroscopy (Energy Dispersive X-ray Spectroscopy) mapping, performed in conjunction with Scanning Electron Microscopy, reveals the spatial distribution of iron, carbon, and oxygen throughout individual particles [23]. Uniform elemental distribution confirms phase homogeneity, while segregation patterns may indicate decomposition or impurity phases [28].

Particle size distribution analysis employs automated image processing algorithms to measure hundreds to thousands of particles, providing statistically significant data [26]. The size distribution typically follows a log-normal pattern, with mean particle sizes dependent on synthesis and processing conditions [23].

High-resolution Scanning Electron Microscopy imaging at magnifications exceeding 50,000× reveals surface crystallographic features, including step edges, growth spirals, and defect structures [22] [27]. These observations provide insights into crystal growth mechanisms and surface reactivity of ferrous malate particles [25].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

187.940809 g/mol

Monoisotopic Mass

187.940809 g/mol

Heavy Atom Count

10

UNII

G2C344C9WM

Dates

Last modified: 08-10-2024

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